
2-Hydrazino-4-methoxypyrimidine
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Overview
Description
2-Hydrazino-4-methoxypyrimidine is a heterocyclic compound with the molecular formula C5H8N4O. It is part of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .
Preparation Methods
The synthesis of 2-Hydrazino-4-methoxypyrimidine typically involves the reaction of 2-methoxy-4-chloropyrimidine with hydrazine hydrate. The process can be summarized as follows:
Starting Material: 2-methoxy-4-chloropyrimidine.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is carried out in an organic solvent, often ethanol, at elevated temperatures (around 100-110°C) to facilitate the substitution of the chlorine atom by the hydrazino group.
This method is efficient and suitable for industrial production due to its relatively simple reaction conditions and high yield.
Chemical Reactions Analysis
2-Hydrazino-4-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazones or other reduced forms.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, often forming new heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products depend on the specific reagents and conditions used.
Scientific Research Applications
2-Hydrazino-4-methoxypyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its pharmacological properties.
Industry: It is used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-Hydrazino-4-methoxypyrimidine involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which are involved in inflammatory processes. By inhibiting these enzymes, it reduces the production of pro-inflammatory mediators like prostaglandins .
Comparison with Similar Compounds
2-Hydrazino-4-methoxypyrimidine can be compared with other pyrimidine derivatives, such as:
2-Hydrazino-4-chloropyrimidine: Similar in structure but with a chlorine atom instead of a methoxy group.
2-Hydrazino-4-methylpyrimidine: Contains a methyl group instead of a methoxy group.
2-Hydrazino-4-aminopyrimidine: Features an amino group in place of the methoxy group
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further pharmacological studies.
Properties
IUPAC Name |
(4-methoxypyrimidin-2-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-10-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQPYFMXCAIHAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355724 |
Source
|
Record name | 2-hydrazino-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89181-80-6 |
Source
|
Record name | 2-Hydrazinyl-4-methoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89181-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-hydrazino-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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